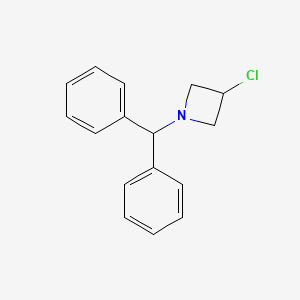

1-Benzhydryl-3-chloroazetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Drug Discovery

Azetidines are four-membered saturated heterocycles containing a single nitrogen atom. enamine.net For a long time, they were relatively unexplored in medicinal chemistry, largely due to synthetic challenges. nih.gov However, recent advancements in synthetic methodologies have brought these structures to the forefront of drug discovery. nih.govresearchgate.net The azetidine (B1206935) ring is valued for its ability to introduce conformational rigidity into a molecule with a minimal increase in molecular weight and lipophilicity. enamine.net This rigidity can lead to a higher binding affinity for biological targets by reducing the entropic penalty upon binding. enamine.net

The exploration of azetidine chemistry began in the mid-20th century. A foundational moment was the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from the plant Convallaria majalis in 1955. This discovery spurred systematic investigations into the synthesis and potential applications of this chemical class. The history of synthetic azetidines can be traced back to as early as 1907 with reactions involving Schiff bases. jmchemsci.comjmchemsci.com However, the field gained significant momentum with the discovery of β-lactam antibiotics, such as penicillin, by Alexander Fleming. jmchemsci.comjmchemsci.com The core structure of these antibiotics is an azetidin-2-one (B1220530) (a four-membered cyclic amide), which highlighted the immense therapeutic potential of this heterocyclic system and drove the need for more effective synthetic routes and novel derivatives to combat bacterial resistance. jmchemsci.comjmchemsci.comlifechemicals.com

The azetidine scaffold is a component of numerous compounds exhibiting a wide and diverse range of pharmacological activities. nih.gov Azetidine-containing molecules have been investigated for their potential as anticancer, antibacterial, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents. nih.govmedcraveonline.com They have also shown promise in the treatment of central nervous system (CNS) disorders, diabetes, and obesity. nih.govsciencedaily.com The azetidin-2-one ring, or β-lactam, is the pharmacophore responsible for the antibacterial activity of the most widely used class of antibiotics. medcraveonline.com Beyond β-lactams, other azetidine derivatives have been developed for various therapeutic targets; for instance, Azelnidipine is an azetidine-containing calcium channel blocker used as an antihypertensive medication. enamine.net

Below is a table of selected azetidine derivatives and their noted biological relevance.

Table 1: Examples of Biologically Active Azetidine Derivatives| Compound Name | Biological Relevance |

|---|---|

| Penicillin | Antibiotic (contains β-lactam, an azetidin-2-one ring) jmchemsci.comjmchemsci.com |

| Cefotiam | Antibiotic (contains a condensed azetidin-2-one moiety) lifechemicals.com |

| Ezetimibe | Cholesterol absorption inhibitor (contains a monocyclic azetidin-2-one) lifechemicals.com |

| Azelnidipine | Antihypertensive (calcium channel blocker) enamine.net |

| L-azetidine-2-carboxylic acid | Proline antagonist in plant tissue cultures rsc.org |

Historical Context of Azetidine Derivatives in Pharmaceutical Development

Role of Benzhydryl Moiety in Bioactive Molecules

The benzhydryl (diphenylmethyl) group is another privileged scaffold in medicinal chemistry, characterized by two phenyl rings attached to a single carbon atom. mdpi.comwikipedia.org This structural motif is a key feature in a multitude of biologically active compounds. mdpi.com

The benzhydryl group is present in a wide array of approved pharmaceutical drugs, demonstrating its versatility and importance in drug design. mdpi.com It is a common feature in antihistamines, such as cyclizine, hydroxyzine, and cetirizine. mdpi.comacs.org The moiety is also found in antipsychotic drugs like pimozide (B1677891) and calcium channel blockers like flunarizine. mdpi.comacs.org Its applications extend to dopaminergic, antiviral, and anticancer agents. acs.orgjneonatalsurg.com

The following table highlights some well-known pharmaceuticals that incorporate the benzhydryl moiety.

Table 2: Examples of Pharmaceuticals Containing a Benzhydryl Moiety| Drug Name | Therapeutic Class |

|---|---|

| Cetirizine | Antihistamine acs.org |

| Cyclizine | Antihistamine, Anticholinergic mdpi.com |

| Hydroxyzine | Antihistamine wikipedia.org |

| Meclizine | Antihistamine wikipedia.org |

| Flunarizine | Calcium channel blocker acs.org |

| Pimozide | Antipsychotic mdpi.com |

| Methadone | Opioid analgesic mdpi.com |

The incorporation of a benzhydryl group into a molecule can significantly influence its pharmacological and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. The two bulky phenyl rings often increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier. acs.orgontosight.ai This modification can affect the compound's bioavailability and metabolic stability. acs.orgmdpi.com From a pharmacological standpoint, the steric bulk and potential for π-π stacking interactions from the phenyl rings can lead to potent and selective binding to biological targets. nih.gov However, these same structural features can also present challenges, as they may lead to extensive metabolism or undesirable off-target effects. ontosight.aimdpi.com

Prevalence of Benzhydryl-Functionalized Compounds in Pharmaceuticals

Overview of 1-Benzhydryl-3-chloroazetidine within the Context of Azetidine and Benzhydryl Chemistry

This compound is a synthetic organic compound that integrates the key structural features of both an azetidine ring and a benzhydryl group. Its primary significance in chemistry is not as an end-product therapeutic agent itself, but as a versatile chemical intermediate or building block for the synthesis of more complex and potentially bioactive molecules. smolecule.com

The synthesis of this compound typically involves the nucleophilic substitution of an azetidine precursor. One route involves reacting 3-chloroazetidine (B1601879) with benzhydryl bromide in the presence of a base like potassium carbonate. In this SN2 reaction, the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbon of the benzhydryl bromide to form the N-benzhydryl bond.

Once formed, this compound serves as a valuable precursor for further functionalization. The chlorine atom at the 3-position is a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups at this position. For example, it can be reacted with ethanamine to produce 2-(1-Benzhydrylazetidin-3-YL)ethanamine. This strategic placement of a reactive handle on the azetidine ring, combined with the presence of the pharmacologically significant benzhydryl group, makes this compound a useful tool for medicinal chemists to construct novel and diverse libraries of compounds for drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-chloroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYZKCLFOGVBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344520 | |

| Record name | 1-Benzhydryl-3-chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959256-87-2 | |

| Record name | 1-Benzhydryl-3-chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1 Benzhydryl 3 Chloroazetidine

Ring Strain and its Influence on Reactivity

Azetidines, as four-membered heterocycles, possess considerable ring strain, which is a key driver of their reactivity. rsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5 degrees. numberanalytics.com This inherent strain makes azetidines susceptible to reactions that can alleviate it, such as ring-opening or ring-expansion reactions. rsc.org However, the azetidine (B1206935) ring is notably more stable than the highly strained three-membered aziridine (B145994) ring, allowing for a unique balance of stability and reactivity that can be harnessed in organic synthesis. rsc.orgscispace.com

The reactivity of the azetidine ring can be influenced by the substituents attached to it. In the case of 1-benzhydryl-3-chloroazetidine, the bulky benzhydryl group on the nitrogen atom can sterically hinder certain reactions, while the electron-withdrawing nature of the chlorine atom can affect the electron density of the ring.

The reactivity of azetidines is often compared to that of their three-membered (aziridines) and five-membered (pyrrolidines) counterparts.

Aziridines: These are highly reactive due to significant ring strain (approximately 26-27 kcal/mol). clockss.org This high reactivity often leads to ring-opening reactions when treated with nucleophiles. scispace.comclockss.org While azetidines are also strained, they are generally more stable than aziridines, allowing for functionalization reactions to occur without necessarily leading to ring cleavage. rsc.org

Pyrrolidines: As five-membered rings, pyrrolidines have significantly less ring strain than azetidines and are therefore much more stable and less reactive. Their bond angles are closer to the ideal tetrahedral angle, making them conformationally more flexible and less prone to ring-opening reactions.

This difference in ring strain and stability means that azetidines occupy a unique chemical space, being reactive enough to undergo useful transformations but stable enough to be handled and manipulated under a variety of reaction conditions. rsc.org

Nucleophilic Substitution Reactions at the C3-Chlorine Position

A primary mode of reactivity for this compound involves nucleophilic substitution at the carbon atom bearing the chlorine. The chlorine atom is a good leaving group, facilitating its displacement by a variety of nucleophiles. rammohancollege.ac.in These reactions allow for the introduction of diverse functional groups at the C3 position of the azetidine ring.

The chlorine atom in this compound can be displaced by oxygen-based nucleophiles. For instance, reaction with a hydroxide (B78521) source can lead to the formation of 1-benzhydryl-3-hydroxyazetidine. scribd.comcolab.ws This transformation is a key step in the synthesis of various substituted azetidines. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group. rammohancollege.ac.in

| Nucleophile | Product | Reaction Conditions |

| Hydroxide (OH⁻) | 1-Benzhydryl-3-hydroxyazetidine | Basic conditions |

| Alkoxide (RO⁻) | 1-Benzhydryl-3-alkoxyazetidine | Basic conditions |

Data compiled from multiple sources. scribd.comcolab.ws

Nitrogen nucleophiles, such as amines and amides, can also displace the chlorine atom to form new carbon-nitrogen bonds. researchgate.netnih.gov For example, reaction with ammonia (B1221849) or primary amines can yield 3-amino-1-benzhydrylazetidine derivatives. researchgate.netresearchgate.net These reactions are fundamental in the synthesis of various biologically active compounds. The reaction of this compound with excess ethanamine under reflux conditions is a known method for introducing an ethanamine side chain.

| Nucleophile | Product | Reaction Conditions |

| Ammonia (NH₃) | 3-Amino-1-benzhydrylazetidine | Elevated temperature and pressure |

| Primary Amine (RNH₂) | 3-(Alkylamino)-1-benzhydrylazetidine | Varies depending on the amine |

| Ethanamine | 2-(1-Benzhydrylazetidin-3-yl)ethanamine | Reflux conditions (80-100°C) |

Data compiled from multiple sources. researchgate.netresearchgate.net

Carbon nucleophiles, such as those derived from organometallic reagents or enolates, can be used to form new carbon-carbon bonds at the C3 position. libretexts.orgorgoreview.com These reactions are crucial for elaborating the carbon skeleton of the azetidine ring. For instance, Grignard reagents can react with the electrophilic carbon at C3, although this can be competitive with reactions at other sites if not carefully controlled. wizeprep.com

Replacement by Nitrogen Nucleophiles (e.g., Amines, Amides)

Transformations Involving the Azetidine Nitrogen

The nitrogen atom of the azetidine ring in this compound is a tertiary amine and can undergo its own set of chemical transformations. A key reaction is the removal of the N-benzhydryl protecting group. This deprotection is often a necessary step to access the free secondary amine, which can then be further functionalized. A common method for debenzhydrylation is hydrogenolysis. scribd.com Another method involves the use of 1-chloroethyl chloroformate (CECF) followed by treatment with methanol (B129727).

The resulting N-unsubstituted azetidine can then undergo various reactions, such as N-alkylation or N-acylation, to introduce different substituents on the nitrogen atom.

| Reagent | Transformation | Product |

| H₂/Pd/C | Debenzhydrylation | 3-Chloroazetidine (B1601879) |

| 1-Chloroethyl chloroformate (CECF), then MeOH | Debenzhydrylation | 3-Chloroazetidine |

Data compiled from multiple sources. scribd.com

N-Deprotection Strategies

The removal of the N-benzhydryl (diphenylmethyl, DPM) group is a critical step in the synthesis of N-unsubstituted or differently N-substituted azetidines. The benzhydryl group is valued for its stability under many reaction conditions but can be cleaved when necessary.

Common strategies for the deprotection of N-benzhydryl azetidines include:

Catalytic Hydrogenation: This is a widely used method for N-debenzylation and N-debenzhydrylation. The reaction typically involves hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). This method is effective but may be incompatible with other reducible functional groups in the molecule.

Acid-Catalyzed Cleavage: Strong acids can be used to remove the benzhydryl group. For instance, trifluoroacetic acid (TFA) has been used for the deprotection of related N-protected amines. Another approach involves the use of 1-chloroethyl chloroformate (CECF), which reacts with the nitrogen atom, followed by treatment with methanol to yield the deprotected azetidine hydrochloride.

Oxidative Cleavage: While less common for N-benzhydryl groups compared to N-benzyl groups, oxidative methods can sometimes be employed. However, care must be taken to avoid oxidation of the azetidine ring itself.

A specific method for cleaving N-benzhydryl groups in β-lactams, which are structurally related to azetidines, involves treatment with N-bromosuccinimide (NBS) and a catalytic amount of bromine under light irradiation. This forms an N-benzhydrol intermediate that is subsequently hydrolyzed with an acid like p-toluenesulfonic acid (p-TsOH) to yield the deprotected lactam and benzophenone. researchgate.net

Table 1: Selected N-Deprotection Methods for Azetidines and Related Compounds

| Protecting Group | Reagents | Conditions | Notes |

|---|---|---|---|

| N-Benzhydryl | H₂, Pd/C | Typically in a protic solvent like methanol or ethanol. | A common and effective method, but not chemoselective for other reducible groups. |

| N-Benzhydryl | 1-Chloroethyl chloroformate (CECF), then Methanol | Toluene or similar solvent, 40–80°C. | Yields the hydrochloride salt of the deprotected amine. |

N-Functionalization (e.g., Acylation, Alkylation)

N-functionalization of the azetidine ring typically occurs after the removal of the benzhydryl protecting group. However, some reactions might proceed via substitution of the benzhydryl group or by functionalizing the deprotected nitrogen in a one-pot sequence.

N-Acylation: The introduction of an acyl group onto the azetidine nitrogen is a fundamental transformation. This is usually achieved by reacting the secondary amine (deprotected azetidine) with an acylating agent like an acyl chloride or an anhydride. orientjchem.org These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. The N-acylation of amines is a robust and widely used method for producing amides, which are important precursors in pharmaceuticals and fine chemicals. orientjchem.orgrsc.org

N-Alkylation: N-alkylation introduces an alkyl group onto the azetidine nitrogen. This can be accomplished by reacting the deprotected azetidine with an alkyl halide, often in the presence of a base to scavenge the resulting acid. researchgate.netbeilstein-archives.org Alternative methods, such as reductive amination or using trichloroacetimidate (B1259523) electrophiles with an acid catalyst, can also be employed for N-alkylation. semanticscholar.org The choice of method depends on the desired substituent and the presence of other functional groups. For instance, direct catalytic N-alkylation using alcohols has been developed to provide high retention of stereochemistry. d-nb.info

The steric bulk of the N-benzhydryl group on the starting material, this compound, can render the nitrogen atom inert to certain reactions due to steric hindrance. rsc.org Therefore, deprotection is almost always a prerequisite for successful N-functionalization.

Table 2: General N-Functionalization Reactions for Amines

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| N-Acylation | Acyl chloride or Acetic anhydride | Aprotic solvent, often with a base (e.g., triethylamine). | N-Acyl azetidine |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF). beilstein-archives.org | N-Alkyl azetidine |

Reactions of the Benzhydryl Moiety

Besides its role as a protecting group that can be cleaved, the benzhydryl moiety itself can undergo chemical reactions. The two phenyl rings are susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the attached azetidine ring. More commonly, reactions involving the benzhydryl group focus on its modification or cleavage. For example, oxidation or reduction can alter the electronic properties of the benzhydryl group. smolecule.com However, such transformations are less prevalent in the literature compared to reactions involving the azetidine ring, as the primary synthetic utility of the benzhydryl group in this context is as a removable protecting group.

Ring-Opening and Ring-Expansion Reactions

The inherent ring strain of the four-membered azetidine ring makes it a prime candidate for ring-opening and ring-expansion reactions, which lead to the formation of substituted acyclic amines or larger heterocyclic systems. rsc.org These transformations are often driven by the release of this strain energy. beilstein-journals.orgresearchgate.net

Strain-release reactions involve the cleavage of one of the C-N or C-C bonds of the azetidine ring. For this compound, the C3-Cl bond provides a handle for nucleophilic attack. While direct substitution of the chloride is common, under certain conditions, nucleophilic attack can induce ring-opening. rsc.orgnih.gov For example, reacting this compound with a nucleophile like ethanamine requires careful temperature control to favor substitution over ring-opening.

The benzhydryl group has been identified as a key facilitator in certain strain-release reactions. In one study, a benzhydryl-protected azetidinol (B8437883) readily underwent a ring-opening reaction to form a dioxolane, a transformation that was unsuccessful with smaller N-substituents like methyl or benzyl. beilstein-journals.org This highlights the unique role the bulky benzhydryl group can play in orchestrating reactivity. beilstein-journals.orgresearchgate.net Azetidines can be activated towards nucleophilic ring-opening by using Lewis acids or by converting them into quaternary ammonium (B1175870) salts. magtech.com.cn

The Meisenheimer rearrangement is a specific type of clockss.orglookchem.com- or lookchem.com-sigmatropic rearrangement involving tertiary amine N-oxides. synarchive.comwikipedia.org For this compound, this would first require oxidation of the azetidine nitrogen to the corresponding N-oxide, typically using an oxidizing agent like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA). researchgate.net

Once formed, the N-oxide of a substituted azetidine can undergo a Meisenheimer rearrangement, which constitutes a ring expansion. For example, the N-oxide of an N-benzhydryl azetidine has been shown to rearrange to form an N-benzhydryl isoxazolidine, a five-membered ring. rsc.org This ring expansion occurs readily and is highly regioselective, particularly when an electron-withdrawing group is present on the azetidine ring. rsc.orgresearchgate.net

Table 3: Example of Meisenheimer Rearrangement

| Starting Material | Reagents | Product | Reaction Type |

|---|

Strain-Release Reactions

Stereochemical Stability and Inversion

The stereochemistry of this compound is a crucial aspect of its reactivity. The molecule contains a stereocenter at the C3 position. The stability of this center during nucleophilic substitution reactions is important for controlling the stereochemical outcome of the product. Reactions at C3 typically proceed via an Sₙ2 mechanism, which involves inversion of configuration.

Catalytic Applications of this compound as a Ligand or Precursor

While direct catalytic applications of this compound as a standalone ligand are not extensively documented in peer-reviewed literature, its chemical structure and reactivity position it as a valuable precursor for the synthesis of a variety of functionalized azetidine ligands for use in catalysis. The presence of the reactive chloro group at the 3-position allows for nucleophilic substitution, enabling the introduction of various donor atoms and functional groups that can coordinate with transition metals.

The general strategy involves the displacement of the chloride to create derivatives that can act as chiral ligands in asymmetric catalysis. The benzhydryl group provides significant steric bulk, which can influence the stereochemical outcome of catalytic reactions.

Potential as a Precursor for Catalytic Ligands

This compound serves as a key intermediate for creating a library of 3-substituted azetidine derivatives. The substitution of the chlorine atom can be achieved with a range of nucleophiles, leading to ligands with different electronic and steric properties.

For instance, reaction with amines can yield 3-aminoazetidine derivatives. Chiral cis-3-aminoazetidines, prepared from related precursors, have been successfully employed as ligands in asymmetric reactions. researchgate.net Similarly, derivatives of (1-Benzhydryl-3-methylazetidin-3-yl)methanamine, a structurally related compound, are suggested to have potential as N,O-bidentate ligands in metal-catalyzed reactions.

The following table illustrates the potential of this compound as a precursor for various ligand types through nucleophilic substitution.

| Nucleophile | Resulting Ligand Type | Potential Catalytic Application |

| Primary/Secondary Amines | 3-Aminoazetidine derivatives | Asymmetric synthesis |

| Thiols | 3-Thioazetidine derivatives | Cross-coupling reactions |

| Alcohols/Phenols | 3-Alkoxy/Aryloxyazetidine derivatives | Ring-opening reactions |

| Phosphines | 3-Phosphinoazetidine derivatives | Hydrogenation, hydroformylation |

Table 1: Potential Ligand Synthesis from this compound

Detailed Research Findings on Related Azetidine Ligands

Research on other substituted azetidines highlights the potential of this class of compounds in catalysis. For example, new series of chiral cis-3-aminoazetidines have been synthesized and tested as ligands in standard asymmetric reactions, showing moderate to good yields and enantioselectivities in many cases. researchgate.net These findings underscore the viability of using azetidine scaffolds to create effective chiral ligands.

Furthermore, studies on trans-2-aryl-3-chloroazetidines have demonstrated their utility as building blocks for a variety of 3-substituted azetidines via nucleophilic substitution of the chloride. researchgate.net This supports the proposed role of this compound as a versatile precursor for ligand synthesis.

While no specific research data tables for the catalytic use of ligands directly derived from this compound can be presented due to a lack of published studies, the established catalytic activity of structurally similar azetidine derivatives provides a strong rationale for its potential in developing novel catalysts. Future research in this area would likely focus on the synthesis of new ligands from this precursor and the evaluation of their performance in various transition metal-catalyzed reactions.

Biological and Medicinal Chemistry Research of 1 Benzhydryl 3 Chloroazetidine and Analogs

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For 1-Benzhydryl-3-chloroazetidine and its analogs, these studies investigate how altering different parts of the molecule—the azetidine (B1206935) ring, the benzhydryl group, and the chlorine substituent—affects their biological activity.

The four-membered azetidine ring is a key structural feature that imparts significant biological activity. rsc.org Its inherent ring strain influences the molecule's reactivity and conformational flexibility, which are critical for interactions with biological targets. rsc.org Even minor alterations to the substitution pattern on the azetidine ring can dramatically affect the compound's biological activities. acgpubs.orgmedcraveonline.com

The position and nature of substituents on the azetidine ring are critical determinants of biological activity. For instance, studies on various azetidine derivatives have shown that substitutions at different positions can lead to a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular activities. acgpubs.orgmedcraveonline.com The introduction of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its ability to bind to specific receptors or enzymes. nih.govresearchgate.net

The benzhydryl group, consisting of two phenyl rings attached to a single carbon atom, is a prominent feature in many biologically active compounds. wikipedia.org Its lipophilic nature can significantly influence a compound's ability to cross cell membranes, including the blood-brain barrier, suggesting potential for central nervous system (CNS) activity. In the context of this compound, the benzhydryl moiety is crucial for its interaction with various biological targets. acs.org

The benzhydryl group is found in a variety of drugs with diverse pharmacological actions, including antihistaminic, dopaminergic, antiviral, and anticancer properties. nih.gov For instance, N-benzhydryl quinuclidine (B89598) compounds have been identified as potent inhibitors of NALCN channels, which are involved in regulating neuronal excitability. nih.gov Structure-function relationship studies of these compounds suggest that the benzhydryl group is a key structural component for this inhibitory activity. nih.gov

Furthermore, the replacement of the benzhydryl group with other substituents can be used to probe its role in biological activity. For example, replacing it with electron-withdrawing groups has been suggested as a strategy to investigate its influence on NMDA receptor inhibition. The steric bulk and hydrophobic interactions provided by the two phenyl rings of the benzhydryl group are often critical for anchoring the molecule within the binding pocket of a receptor or enzyme. nih.gov

The introduction of a chlorine atom into a biologically active molecule can have a profound and often unpredictable effect on its pharmacological properties. eurochlor.org In the case of this compound, the chlorine atom at the C3 position of the azetidine ring is a key feature. The influence of this substituent can be attributed to several factors, including its size, electronegativity, and ability to form halogen bonds. researchgate.net

The presence of a chlorine atom can increase the lipophilicity of a molecule, which may enhance its ability to penetrate biological membranes. researchgate.net From an electronic standpoint, the strong electron-withdrawing inductive effect of chlorine can polarize adjacent moieties, potentially leading to stronger interactions with biological targets. researchgate.net

In various classes of compounds, the presence and position of a chlorine substituent have been shown to be critical for activity. For example, in a series of 4-oxo-azetidines, derivatives with a chlorine substituent on the phenyl ring exhibited maximum antioxidant activity. medcraveonline.com Similarly, in another study, chloro and bromo derivatives of 2-oxo-azetidines showed higher antimicrobial activity compared to other substituted compounds. acgpubs.org Conversely, the absence of a chlorine atom can lead to a significant loss of activity in some cases, as observed in a series of 2-methylideneazetidines where the removal of chlorine resulted in a total loss of activity against E. faecalis in certain derivatives. mdpi.com This underscores that the effect of a chlorine substituent is highly context-dependent and must be evaluated on a case-by-case basis. eurochlor.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of a compound. solubilityofthings.com Since biological targets such as receptors and enzymes are chiral, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug. solubilityofthings.com

In the case of azetidine derivatives, the stereochemistry of the substituents on the ring is crucial and is often controlled during synthesis. acgpubs.orgacs.org The spatial orientation of functional groups can significantly impact how a molecule fits into a binding site, affecting its affinity and efficacy. solubilityofthings.com For example, the reduction of N-substituted azetidin-2-ones to N-substituted azetidines generally proceeds with retention of the stereochemistry of the ring substituents. acs.org

The importance of stereochemistry is well-documented in medicinal chemistry. The classic example of thalidomide, where one enantiomer was therapeutic and the other teratogenic, highlights the critical need to consider the stereochemical aspects of drug design. solubilityofthings.com For complex molecules like some azetidine derivatives, the specific stereochemical configuration is often a key determinant of their biological function. ontosight.ai

Influence of the Chlorine Substituent at C3 on Biological Activity

Exploration of Potential Biological Activities

The unique structural features of this compound and its analogs have prompted investigations into their potential therapeutic applications, particularly in the realm of central nervous system disorders.

Dopamine (B1211576) is a crucial neurotransmitter that regulates a wide range of physiological processes, including motor control, motivation, and reward. mdpi.com Dysregulation of the dopaminergic system is implicated in several neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and addiction. mdpi.com Consequently, compounds that can modulate dopamine receptor activity are of significant therapeutic interest. wikipedia.org

Dopamine antagonists are drugs that block dopamine receptors, and they are widely used as antipsychotics. wikipedia.org The benzhydryl moiety present in this compound is a common feature in many CNS-active compounds, including some with activity at dopamine receptors. nih.gov This has led to the exploration of this compound and its analogs as potential dopamine receptor antagonists.

Research has shown that certain benzazepine derivatives, which share structural similarities with the benzhydryl group, are potent and specific D1 dopamine receptor antagonists. nih.govnih.gov For instance, SCH39166, an analog of SCH23390, exhibits high affinity and selectivity for D1 receptors in the brain, with a distribution in areas known to be rich in these receptors, such as the caudate-putamen and nucleus accumbens. nih.gov The potential for compounds like this compound to interact with dopamine receptors warrants further investigation to elucidate their specific CNS activity and therapeutic potential.

Dopamine Receptor Antagonism and Central Nervous System (CNS) Activity

Affinity for D2 and D4 Receptors

The affinity of compounds for dopamine D2 and D4 receptors is a critical factor in the development of antipsychotic medications. The D2-like receptor family, which includes D2, D3, and D4 subtypes, generally has a higher affinity for dopamine than the D1-like family. frontiersin.org The therapeutic efficacy of many antipsychotic drugs is linked to their ability to block D2 receptors. isciii.es However, the ratio of a compound's affinity for D4 versus D2 receptors is also considered a significant predictor of its potential anti-aggression effects. nih.gov For instance, clozapine, an effective antipsychotic, exhibits a significantly higher affinity for the D4 receptor compared to the D2 receptor. nih.gov

Research into benzolactam derivatives has shown that structural characteristics significantly influence their affinity for D2 and D3 receptors. redheracles.net Certain derivatives have demonstrated high affinity for both D2 and D3 receptors. redheracles.net The affinity for D2 receptors has been observed to increase with the extension of a linker chain in the molecule, while selectivity for D3 receptors decreases. redheracles.net The nature of the aryl group in N-substituted piperazines also plays a crucial role in determining D3 receptor affinity, with 2-methoxyphenyl, 2-chlorophenyl, and 2,3-dichlorophenyl groups showing greater affinity. redheracles.net

Antischizophrenic and Antidepressant Potential

The development of novel treatments for schizophrenia and depression is an ongoing area of research. The dopamine hypothesis of schizophrenia suggests that an enhancement of dopamine function is involved in the pathophysiology of the disorder. isciii.es Consequently, both typical and atypical neuroleptics often work by impairing dopamine neurotransmission, primarily through the blockade of D2 receptors. isciii.es Some research has pointed to the D4 receptor as a key target for the action of atypical antipsychotics like clozapine. isciii.es

In the realm of depression treatment, traditional antidepressants like tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) have been used for decades. nih.govmayoclinic.org TCAs function by blocking the reuptake of serotonin (B10506) and norepinephrine, thereby increasing their levels in the brain. mayoclinic.org More recent strategies have focused on developing triple reuptake inhibitors (TRIs) that also block the reuptake of dopamine, which is hypothesized to lead to greater efficacy and a faster onset of action. nih.gov The persistence of symptoms like anhedonia is thought to be linked to depressed dopaminergic activity, making dopamine a key target for next-generation antidepressants. nih.gov Some antidepressants, like nefazodone, exhibit a dual mechanism of action, blocking serotonin reuptake while also acting as an antagonist at the 5HT2 receptor. medcraveonline.com It is important to note that switching between different antidepressants requires careful medical supervision to avoid potential drug toxicities. tg.org.au

Anti-inflammatory Properties

Benzimidazole (B57391) derivatives have been identified as a promising class of compounds with anti-inflammatory potential. nih.gov Their mechanism of action often involves interaction with targets such as cyclooxygenase (COX), lipoxygenase, and various cytokines. nih.gov For instance, certain 1,2-disubstituted benzimidazole derivatives have been shown to act as CXCR3 antagonists, which can inhibit the binding of CXCL10 to cell membranes. nih.gov Similarly, some 1-substituted benzimidazoles with a pyrimidin-2-yl group have demonstrated potent anti-inflammatory effects through the inhibition of lymphocyte-specific kinase (Lck). nih.gov

Natural sources are also a rich area of discovery for anti-inflammatory agents. Sulfated polysaccharides from marine algae, for example, have demonstrated numerous biological activities, including anti-inflammatory effects. mdpi.com Fucoxanthin, a pigment found in marine algae, has been shown to reduce neuroinflammation by decreasing the secretion of inflammatory mediators like IL-6, PGE-2, IL-1β, NO, and TNF-α. mdpi.com

Antimicrobial and Antibacterial Activities

The search for new antimicrobial and antibacterial agents is critical in the face of growing antibiotic resistance. Azole derivatives, including imidazoles and benzimidazoles, are a well-established class of compounds with a broad spectrum of antimicrobial activity. sums.ac.ir Their mode of action often involves the inhibition of ergosterol (B1671047) biosynthesis in fungi or the inhibition of fatty acid synthesis in bacteria. sums.ac.ir Studies have shown that certain imidazole (B134444) derivatives can be more potent than ampicillin (B1664943) against strains like S. aureus. sums.ac.ir

Benzofuran derivatives have also been synthesized and evaluated for their antimicrobial properties. researchgate.net Some synthesized 4-[1-benzofuran-2-yl]-1-[1, 3-benzothiazol-2-yl]-4-methylazetidin-2-one derivatives have shown moderate activity when compared to standard drugs like ampicillin. researchgate.net Plant-derived compounds are another promising avenue for new antimicrobial agents. Extracts from plants like Melia azedarachayan have demonstrated antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. ekb.eg The antimicrobial properties of many natural substances, such as flavonoids and organic acids, have also been documented, although their activity can be moderate. nih.gov Combination therapies, such as the use of human defensins with conventional antibiotics like rifampicin, have shown synergistic effects against bacteria like S. aureus. peerj.com

Antiviral Applications

Nitrogen-containing heterocycles are a cornerstone in the development of antiviral drugs, as they can interfere with various stages of the viral life cycle. mdpi.com For example, pyrazole (B372694) derivatives have shown activity against a range of viruses, including HIV and hepatitis C. mdpi.com Similarly, benzimidazole derivatives have been investigated for their antiviral potential against viruses like adenovirus and rotavirus. mdpi.com

Recent research has also focused on developing agents against SARS-CoV-2. Some 1,2,3-triazole-benzofused molecular conjugates have shown potential as inhibitors of SARS-CoV-2 variants by targeting key viral enzymes. nih.gov Natural sources, such as marine algae, also provide compounds with antiviral properties. Carrageenans, which are sulfated polysaccharides from red algae, have demonstrated the ability to inhibit the replication of viruses like herpes simplex virus type 1 (HSV-1) by interfering with viral attachment to host cells. mdpi.com

Anticancer Potential

The development of novel anticancer agents is a major focus of medicinal chemistry. Histone deacetylase (HDAC) inhibitors have emerged as a promising strategy, and research has identified 1-benzhydryl piperazine (B1678402) as a scaffold for designing selective HDAC6 inhibitors. chemrxiv.org Some of these inhibitors have shown moderate cytotoxicity in breast cancer cell lines. chemrxiv.org The anticancer potential of these compounds is often evaluated through their ability to induce apoptosis and inhibit cell migration and invasion. chemrxiv.org

Nitrogen-containing heterocyclic compounds, such as pyrimidine (B1678525) and pyrazole derivatives, are prevalent in anticancer drug discovery. plos.orgnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. plos.org Natural products are also a significant source of anticancer compounds. rsc.org Plant-derived bioactives can influence molecular pathways such as the STAT-3, PI3K/Akt, and Ras/MAP-kinase pathways to exhibit their anticancer effects. rsc.org Furthermore, some novel triazolo[4,3-a]pyrimidinone acyclo C-nucleosides have been designed as multi-target agents, simultaneously inhibiting VEGFR-2, MMP-2, and CA II, and have shown potent anticancer activities. mdpi.com

Other Therapeutic Areas (e.g., Antimalarial, Antiobesity, Antioxidant)

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium necessitates the discovery of new antimalarial agents. phcogj.com Research efforts include screening existing compound libraries, such as the Medicines for Malaria Venture Pathogen Box, to identify molecules that can inhibit essential parasite processes like erythrocyte invasion. biorxiv.org Plant extracts are a traditional and ongoing source of potential antimalarials. dovepress.com For instance, flavonoid compounds isolated from plants like Artocarpus altilis have demonstrated potent antimalarial activity by inhibiting the growth of P. falciparum. phcogj.com The mechanism of action for some of these compounds involves the inhibition of parasite enzymes like falcipain-2. phcogj.com In vivo and in vitro assays are crucial for evaluating the efficacy of potential antimalarial compounds throughout the different stages of the Plasmodium life cycle. iec.gov.br

Antiobesity Activity

The global rise in obesity has spurred research into new therapeutic strategies. One approach involves the use of carbonic anhydrase (CA) inhibitors, which have shown potential in modulating metabolism. nih.gov Another strategy focuses on natural products. For example, mixtures of extracts from plants like Nelumbo nucifera, Morus alba, and Raphanus sativus have been shown to inhibit lipid accumulation in adipocytes and reduce body weight in animal models. mdpi.com Similarly, compounds isolated from Bauhinia purpurea have demonstrated anti-obesity effects by modulating the expression of genes involved in adipogenesis and lipogenesis. frontiersin.org Extracts from Ludwigia octovalvis have also shown anti-obesogenic effects, potentially through the inhibition of α-glucosidase and pancreatic lipase. mdpi.com

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases. Polyphenolic compounds, abundant in plants like Hippophae species, are well-known for their antioxidant properties. mdpi.com These compounds can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. mdpi.com Flavonoids, such as quercetin (B1663063) and kaempferol (B1673270) found in Moringa oleifera leaves, are another important class of natural antioxidants. nih.gov The antioxidant activity of plant extracts can be evaluated using various assays, including the DPPH radical scavenging assay and the β-carotene-linoleic acid system. nih.gov Anthocyanins, which are plant pigments, are also efficient antioxidants, with their activity influenced by their chemical structure, such as the number and position of hydroxyl groups. mdpi.com Even microalgae are being explored as a source of novel antioxidants, with some species showing the ability to scavenge peroxyl radicals and inhibit lipid peroxidation. ifremer.fr

Mechanism of Action Studies

The mechanism of action for this compound and its analogs is an area of active investigation, with studies suggesting that the benzhydryl and azetidine moieties interact with various molecular targets to produce pharmacological effects. The lipophilic nature of the benzhydryl group may facilitate the crossing of cell membranes, allowing the compounds to engage with intracellular enzymes and receptors. Research into structurally similar compounds, particularly analogs where the chloroazetidine is replaced by a piperazine ring, has provided significant insight into potential mechanisms.

Identifying the direct molecular targets of bioactive compounds is a critical first step in drug discovery. researchgate.net Modern approaches in chemical proteomics are frequently employed to deconvolve the targets of novel chemical entities. nih.govstanford.edu These methods can be broadly categorized into probe-based and label-free techniques. drughunter.com

Probe-based strategies, such as affinity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP), utilize a modified version of the small molecule (a probe) to capture and identify its protein binding partners from complex biological mixtures like cell lysates. drughunter.commdpi.com The probe is typically designed with a reactive group for covalent bonding and an affinity tag (like biotin) for purification. researchgate.netstanford.edu Photoaffinity labeling (PAL) is another powerful technique where a photoreactive group is incorporated into the compound, which upon activation by light, forms a covalent bond with its target protein, allowing for subsequent identification. researchgate.net

Label-free methods, such as the cellular thermal shift assay (CETSA), have also gained prominence. researchgate.net CETSA operates on the principle that a protein's thermal stability changes upon ligand binding. By heating cells treated with a compound and analyzing the remaining soluble proteins, it is possible to identify which proteins were stabilized by the compound, thus revealing them as targets. researchgate.net

For analogs of this compound, such as those with a 1-benzhydryl-piperazine scaffold, a key molecular target class identified is the histone deacetylase (HDAC) family of enzymes. nih.gov The design of these analogs often involves employing the 1-benzhydryl piperazine group as a "capping group" to interact with the surface of the enzyme. nih.gov The validation of such targets is crucial, as it clarifies the compound's mechanism of action and helps to elucidate potential on-target efficacy and off-target effects. nih.gov

Receptor Binding Studies

The affinity of a compound for a specific receptor is a key determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Kᵢ), which is determined through competitive binding assays. unsw.edu.au In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC₅₀ value, which can be converted to the Kᵢ value using the Cheng-Prusoff equation. unsw.edu.au

Research on 1-benzhydryl-piperazine analogs has revealed affinities for various receptors. Molecular docking studies have suggested that 1-benzhydryl-piperazine (BHP) has a notable binding affinity for dopamine and serotonin receptors. researchgate.net Other studies on related analogs have quantified binding to serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, as well as α₁-adrenoceptors. unsw.edu.auresearchgate.net Additionally, a series of 1-benzhydryl-3-phenylurea and thiourea (B124793) derivatives were found to be selective ligands for the CB1 cannabinoid receptor, acting as inverse agonists. ucl.ac.be

Enzyme Inhibition Studies

Enzyme inhibition is another primary mechanism through which benzhydryl-containing compounds exert their biological effects. As mentioned, a significant finding is the potent inhibition of histone deacetylases (HDACs) by 1-benzhydryl-piperazine analogs. nih.govchemrxiv.org In vitro screening of a series of these compounds identified both pan-HDAC inhibitors and isoform-selective inhibitors, with some showing nanomolar potency against specific HDAC isoforms, particularly HDAC6. nih.govnih.gov

The inhibitory potential is typically expressed as the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com For example, a study on 1-benzhydryl-piperazine derivatives with different hydrocarbon linkers reported potent HDAC6 inhibition, with the most active compound showing an IC₅₀ value of 31 nM. nih.govchemrxiv.org

Furthermore, other benzhydrylpiperazine analogs have been designed and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to inflammatory pathways. nih.gov Kinetic studies, such as those using the Lineweaver-Burk plot, can further elucidate the nature of the inhibition (e.g., competitive, non-competitive). nih.gov For one such dual inhibitor, compound 9d , the mechanism against COX-2 was determined to be competitive. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 9b (phenyl-hydroxamic acid derivative) | HDAC6 | 0.031 | nih.gov |

| Compound 6b | HDAC6 | 0.186 | chemrxiv.org |

| Compound 9d (4-Cl phenyl substitution) | COX-2 | 0.25 | nih.gov |

| Compound 9d (4-Cl phenyl substitution) | 5-LOX | 7.87 | nih.gov |

| Celecoxib (Reference) | COX-2 | 0.36 | nih.gov |

| Zileuton (Reference) | 5-LOX | 14.29 | nih.gov |

For instance, the inhibition of HDACs by 1-benzhydryl-piperazine analogs leads to significant downstream consequences. HDAC inhibitors are known to induce apoptosis (programmed cell death) in cancer cells. Studies on these analogs confirmed that treatment of breast cancer cells resulted in changes to the cell cycle and an increase in early apoptotic markers. nih.govmdpi.com

Small molecules can modulate a wide array of cellular processes. illinois.edu Research into various inhibitors has shown that they can target crucial pathways in cancer, such as the Hedgehog pnas.org and Wnt signaling pathways. nih.gov For example, small molecules have been identified that block the interaction between β-catenin and its coactivator CBP, thereby disrupting Wnt signaling, which is often dysregulated in cancer. nih.gov Other compounds can modulate pathways by interfering with lipid metabolism or disrupting membrane rafts, which are critical signaling platforms. nih.gov The use of specific inhibitors for pathways like PI3K/Akt, MAPK, and JNK allows researchers to dissect complex signaling networks and determine how a compound exerts its effects on cell fate. researchgate.net

Receptor Binding and Enzyme Inhibition Studies

Preclinical Pharmacological Evaluation

In vitro assays are fundamental in preclinical research for determining the biological activity of a compound in a controlled, non-living system, such as in cell cultures or with purified enzymes. researchgate.net For analogs of this compound, a variety of in vitro assays have been employed to characterize their pharmacological profiles.

In the context of oncology, the cytotoxic effects of 1-benzhydryl-piperazine-based HDAC inhibitors have been evaluated against human breast cancer cell lines, including the triple-negative MDA-MB-231 line and the ER-positive MCF-7 line. nih.govchemrxiv.org Assays measuring cell proliferation, such as the MTT or MTS assay, are commonly used to determine the IC₅₀ values for cell growth inhibition. researchgate.netresearchgate.net Beyond cytotoxicity, the anti-metastatic potential of these compounds has been assessed through anti-migratory and anti-invasive assays. nih.govresearchgate.net

Other in vitro studies on benzhydrylpiperazine analogs have demonstrated:

Anti-inflammatory activity : Assays measuring the inhibition of COX-1, COX-2, and 5-LOX enzymes are used to screen for anti-inflammatory potential. nih.gov

Anticancer properties : One study showed that a benzhydrylpiperazino derivative inhibited the proliferation of various cancer cell lines.

Neurotransmitter modulation : Assays have demonstrated that certain analogs can enhance dopamine receptor activity.

Antitubercular activity : Benzhydryl piperazine-coupled hybrids were tested for their inhibitory activity against Mycobacterium tuberculosis. researchgate.net

| Assay Type | Cell Line / System | Purpose | Key Findings | Reference |

|---|---|---|---|---|

| HDAC Inhibition | Purified HDAC enzymes | Determine enzyme inhibitory potency and selectivity | Identified selective HDAC6 inhibitors and pan-HDAC inhibitors with nanomolar IC₅₀ values. | nih.govchemrxiv.org |

| Cytotoxicity / Anti-Proliferation | MDA-MB-231, MCF-7 (breast cancer) | Evaluate anti-cancer effects | Compound 8b showed significant cytotoxic effects. | mdpi.com |

| Anti-migratory / Anti-invasive | MDA-MB-231, MCF-7 (breast cancer) | Assess anti-metastatic potential | Compound 8b was identified as a promising anti-metastatic agent. | chemrxiv.org |

| Cell Cycle Analysis | MDA-MB-231 cells | Determine effect on cell cycle progression | Treatment with inhibitors induced changes in the cell cycle. | mdpi.com |

| COX/5-LOX Inhibition | Purified enzymes | Screen for anti-inflammatory activity | Compound 9d showed potent dual inhibition of COX-2 and 5-LOX. | nih.gov |

| Antitubercular Activity | M. tuberculosis H37Rv strain | Evaluate antibacterial potential | Hybrids showed excellent activity with low cytotoxicity. | researchgate.net |

Following promising in vitro results, compounds are advanced to in vivo models to assess their efficacy and action in a living organism. mdpi.com Animal models, most commonly rats and mice, are crucial for screening novel compounds and determining their potential before any human trials. mdpi.com

For the 1-benzhydryl-piperazine class of HDAC inhibitors, a zebrafish xenograft model has been utilized to evaluate anticancer activity. nih.govnih.gov In these experiments, human breast cancer cells (MDA-MB-231) are implanted into zebrafish embryos, which then develop tumors. nih.gov This model allows for the assessment of a compound's effect on tumor growth, metastasis, and angiogenesis (the formation of new blood vessels) in a whole-organism context. nih.gov

One study found that a novel non-selective HDAC inhibitor from this class (compound 8b ) exhibited potent anti-tumor, anti-metastatic, and anti-angiogenic effects when tested at low micromolar concentrations in the zebrafish MDA-MB-231 xenograft model. nih.govchemrxiv.org Other in vivo models used for related benzhydrylpiperazine analogs include the carrageenan-induced paw edema model in rats to confirm anti-inflammatory activity. nih.gov Such studies are essential for validating in vitro findings and providing a rationale for further development. illinois.edu

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Studies

There are no available quantum chemical studies specifically for 1-Benzhydryl-3-chloroazetidine. Such studies would typically involve methods like Density Functional Theory (DFT) to determine the molecule's three-dimensional geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electronic properties.

Molecular Docking and Ligand-Protein Interactions

No molecular docking studies featuring this compound as the ligand have been found in the surveyed literature. This type of computational experiment is used to predict how a small molecule might bind to a protein's active site.

Prediction of Binding Affinity and Pose

Information regarding the predicted binding affinity and preferred orientation (pose) of this compound within any specific protein target is not available.

Identification of Key Interacting Residues

Consequently, there is no information identifying key amino acid residues that might interact with this compound upon binding to a protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models relate the chemical structure of a series of compounds to their biological activity. There are no published QSAR models that include or focus on this compound.

Development of Predictive Models for Biological Activity

As no QSAR studies are available, there are no predictive models for the biological activity of this compound.

Identification of Molecular Descriptors

Molecular descriptors are numerical values that encode information about a molecule's structure and are crucial for developing quantitative structure-activity relationships (QSAR). For this compound, several key descriptors have been computationally determined. chemscene.com These descriptors help in predicting the molecule's pharmacokinetic properties.

The primary calculated descriptors for this compound include the Topological Polar Surface Area (TPSA), LogP (a measure of lipophilicity), and counts of hydrogen bond acceptors and donors, as well as the number of rotatable bonds. chemscene.com

| Descriptor | Value | Significance in Drug Discovery |

| TPSA | 3.24 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| LogP | 3.699 | Indicates the lipophilicity of the molecule, affecting its solubility, absorption, and membrane permeability. |

| Hydrogen Bond Acceptors | 1 | Influences the binding affinity of the molecule to biological targets. |

| Hydrogen Bond Donors | 0 | Affects the molecule's binding characteristics and solubility. |

| Rotatable Bonds | 3 | Relates to the conformational flexibility of the molecule, which is important for target binding. |

This table presents computationally derived molecular descriptors for this compound. chemscene.com

Molecular Dynamics (MD) Simulations

While specific ligand-target dynamics for this compound have not been detailed in published research, its structural motifs suggest potential interactions. The benzhydryl group is a common feature in compounds that target neurotransmitter systems. MD simulations would be the primary tool to explore how this compound might bind to a receptor's active site, revealing the stability of the ligand-receptor complex and the key intermolecular interactions (e.g., hydrophobic, van der Waals) that govern binding.

Conformational Analysis and Flexibility

De Novo Drug Design Strategies

This compound serves as a valuable starting scaffold or building block in de novo drug design. Its structure, featuring a reactive chloro group on a constrained azetidine (B1206935) ring and a bulky benzhydryl moiety, allows for diverse chemical modifications. smolecule.com Drug design strategies could involve using this compound as a core and computationally adding new functional groups to optimize binding affinity and selectivity for a specific biological target. For example, it is used as an intermediate in the synthesis of more complex molecules where the chloro- group is displaced in nucleophilic substitution reactions.

Chemoinformatics and Virtual Screening

In the realm of chemoinformatics, this compound can be included in virtual libraries for screening against various biological targets. Its calculated properties, such as LogP and TPSA, are used as filters in virtual screening campaigns to identify compounds with drug-like properties. chemscene.com Although specific large-scale screening results involving this compound are not published, its status as a commercially available building block implies its use in such discovery efforts. chemscene.comhuarongpharm.comdrugdu.com

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental work is essential for validating theoretical predictions. For a compound like this compound, an integrated approach would involve:

Computational Prediction: Using the methods described above to predict potential biological targets.

Chemical Synthesis: Synthesizing derivatives of the parent compound to explore structure-activity relationships. The synthesis of related molecules, such as 2-(1-Benzhydrylazetidin-3-YL)ethanamine from this compound, is a documented experimental step that could be guided by computational findings.

Experimental Validation: Performing in vitro assays to confirm the predicted biological activity and binding affinity.

This iterative cycle of prediction and validation is fundamental to modern medicinal chemistry, though specific integrated studies featuring this compound are not yet prominent in the literature.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While existing methods provide access to 1-Benzhydryl-3-chloroazetidine, future research will focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. Current syntheses often involve multi-step processes that may require harsh reagents or challenging purification procedures.

Future advancements are anticipated in the following areas:

Catalytic Methodologies: The development of novel catalytic systems, including transition-metal catalysis and organocatalysis, could enable more direct and atom-economical routes to the azetidine (B1206935) core and its subsequent functionalization.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety for handling reactive intermediates, and greater scalability compared to traditional batch methods.

Green Chemistry Principles: A shift towards greener solvents, renewable starting materials, and energy-efficient reaction conditions will be crucial. This includes exploring biocatalytic methods, using enzymes to perform key transformations with high selectivity and under mild conditions.

Exploration of Stereoisomers and Chiral Purity in Drug Development

The 3-position of the azetidine ring in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S). It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit vastly different biological activities, metabolic profiles, and toxicities. Research on azetidine derivatives has indicated that biological action can be stereoselective, with certain isomers showing preferential activity. google.com

Future research must prioritize:

Enantioselective Synthesis: Developing robust methods for the asymmetric synthesis of each enantiomer of this compound in high chiral purity. This will allow for the individual biological evaluation of each stereoisomer.

Chiral Separation: For existing racemic mixtures, the development of efficient chiral chromatography methods is essential to isolate the individual enantiomers for study.

Stereochemical Correlation: Once isolated, correlating the absolute stereochemistry (R or S) of each isomer with its specific biological activity will be paramount for identifying the optimal configuration for therapeutic development.

Advanced SAR and Mechanism of Action Elucidation

The therapeutic potential of this compound is intrinsically linked to its molecular structure. As a versatile intermediate, it serves as a foundation for creating a diverse library of compounds for biological screening. smolecule.com A thorough understanding of its Structure-Activity Relationship (SAR) and Mechanism of Action (MOA) is critical.

Key future research activities will include:

Systematic Analog Synthesis: Preparing a wide range of analogs by modifying both the benzhydryl group (e.g., with electron-donating or -withdrawing substituents) and the 3-position (replacing the chloro group with various other functionalities).

High-Throughput Screening: Screening these new derivatives against a broad panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like Janus kinases (JAKs), to identify potential therapeutic applications. google.comresearchgate.net

Target Deconvolution: For active compounds, employing advanced techniques like chemical proteomics and thermal shift assays to identify the specific protein targets and elucidate the precise mechanism of action at a molecular level.

Application in Targeted Drug Delivery Systems

Beyond its intrinsic bioactivity, the this compound scaffold holds promise as a component in sophisticated drug delivery systems. The reactive chlorine atom provides a convenient handle for covalent attachment to other molecules.

Future research could explore its use as:

A Linker Component: The azetidine ring can act as a rigid and stable linker to connect a targeting moiety (e.g., an antibody or peptide) to a cytotoxic payload in an Antibody-Drug Conjugate (ADC).

A Lipophilic Anchor: The benzhydryl group can facilitate the passage of conjugated molecules across cell membranes, enhancing the intracellular delivery of therapeutic agents.

A pH-Sensitive Moiety: The strained azetidine ring could potentially be engineered into linkers that cleave under the acidic conditions of the tumor microenvironment or endosomes, triggering localized drug release.

Combination Therapies Involving Azetidine Derivatives

Complex diseases such as cancer and autoimmune disorders often require multi-pronged therapeutic approaches. google.comwipo.int Once a primary biological activity for a derivative of this compound is established, a significant future direction will be to evaluate its efficacy in combination with other established drugs.

Potential strategies include:

Synergistic Targeting: Combining an azetidine-based agent that inhibits a specific pathway (e.g., a signaling kinase) with a drug that acts on a complementary pathway.

Overcoming Drug Resistance: Using an azetidine derivative to sensitize resistant cells to a conventional therapeutic agent.

Reducing Toxicity: Combining lower doses of an azetidine derivative and another agent to achieve a desired therapeutic effect with a reduced side-effect profile compared to high-dose monotherapy. For instance, azetidine-based JAK inhibitors could be combined with anti-inflammatory agents or immunosuppressants. google.com

Leveraging Artificial Intelligence and Machine Learning in Drug Discovery

Modern drug discovery is increasingly driven by computational power. Artificial Intelligence (AI) and Machine Learning (ML) can significantly accelerate the research and development process for compounds like this compound.

Future applications include:

Predictive Modeling: Using ML algorithms to analyze SAR data and build predictive models that can forecast the biological activity of virtual, unsynthesized analogs, thus prioritizing synthetic efforts.

Virtual Screening: Employing docking simulations and AI-driven screening of massive virtual compound libraries to identify novel azetidine-based molecules with high predicted affinity for a specific biological target.

De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for desired properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Translational Research and Clinical Potential

The ultimate goal of medicinal chemistry research is to translate preclinical discoveries into clinical benefits. For promising derivatives of this compound, a focused translational research program will be essential.

The pathway forward involves:

In Vivo Efficacy Studies: Progressing the most potent and selective compounds from in vitro assays to in vivo studies using relevant animal models of human diseases (e.g., models for inflammation, cancer, or neurological disorders). researchgate.net

Pharmacokinetic Profiling: Conducting detailed studies to understand how the lead compounds are absorbed, distributed, metabolized, and excreted in living organisms.

Preclinical Safety Assessment: Performing initial toxicology studies to identify a therapeutic window and ensure a compound has an acceptable safety profile before it can be considered for human clinical trials. The development of azetidine derivatives for treating conditions like memory and learning disorders highlights the potential for this class of compounds to reach clinical evaluation. google.com

Q & A

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Q. How does the benzhydryl group influence the pharmacokinetic properties of this compound?

- Methodological Answer : The bulky benzhydryl moiety may enhance lipid solubility, improving membrane permeability but reducing aqueous solubility. Assess logP values experimentally (shake-flask method) or via software (e.g., MarvinSketch). In vitro ADME studies (e.g., hepatic microsomal stability, plasma protein binding) can quantify metabolic resistance and bioavailability. Contradictory results in permeability assays (e.g., Caco-2 vs. PAMPA) may require mechanistic studies on transporter interactions .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

- Methodological Answer : Chirality in the azetidine ring necessitates asymmetric synthesis (e.g., chiral auxiliaries or catalysts) or chromatographic resolution (e.g., chiral HPLC). Monitor enantiomeric excess (ee) via polarimetry or chiral stationary-phase GC. Scale-up introduces mixing inefficiencies; use flow chemistry for better control over reaction parameters like residence time and temperature gradients .

Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting reports on the hydrolytic stability of the chloroazetidine ring?

- Methodological Answer : Hydrolysis rates depend on pH and solvent composition. Design pH-dependent stability studies (e.g., buffer solutions from pH 1–10) and analyze degradation products via LC-MS. If literature data conflict, replicate experiments using identical conditions (e.g., 37°C in PBS). Consider steric effects from the benzhydryl group, which may slow nucleophilic attack on the chloroazetidine .

Q. What experimental controls are essential when studying the biological activity of this compound in cell-based assays?

- Methodological Answer : Include:

- Negative controls : Vehicle-only (e.g., DMSO) and non-targeted azetidine analogs.

- Positive controls : Known inhibitors/agonists of the target pathway.

- Cytotoxicity controls : Measure cell viability (MTT assay) to distinguish specific activity from general toxicity.

Safety & Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal irritation. Store in airtight containers under inert gas. Spill management requires neutralization with sodium bicarbonate and disposal as halogenated waste. Refer to SDS guidelines for azetidine derivatives, which highlight risks of acute toxicity and environmental hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.